molecular formula C25H24N2O2 B10910952 3,5-bis(2-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(2-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10910952
M. Wt: 384.5 g/mol
InChI Key: NCUAWRZZCBYFFG-UHFFFAOYSA-N
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Description

2-[3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The methoxyphenyl and methylbenzyl groups are introduced through substitution reactions, often using reagents like aryl halides and appropriate catalysts.

    Ether Formation: The final step involves the formation of the ether linkage, which can be achieved through the reaction of the phenol derivative with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Aryl halides, catalysts like palladium or copper

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-HYDROXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 2-[3-(2-CHLOROPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 2-[3-(2-NITROPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER

Uniqueness

The uniqueness of 2-[3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

3,5-bis(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2O2/c1-18-9-8-10-19(15-18)17-27-23(21-12-5-7-14-25(21)29-3)16-22(26-27)20-11-4-6-13-24(20)28-2/h4-16H,17H2,1-3H3

InChI Key

NCUAWRZZCBYFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

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